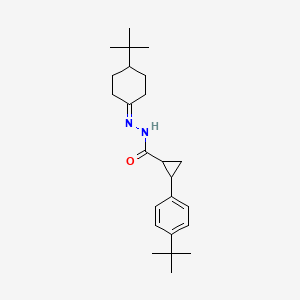

![molecular formula C16H13ClN4O2S3 B4618495 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)

3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the specified compound involves condensation reactions with chlorobenzaldehyde in the presence of strong bases such as sodium ethoxide. These compounds are typically prepared by reacting specific propanamides with 2-chlorobenzaldehyde to yield a series of compounds tested for their antibacterial and antifungal activities, some of which have shown excellent activities (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).

Molecular Structure Analysis

Molecular structure analysis involves determining the crystal structure through X-ray diffraction methods. For compounds with similar frameworks, the benzene and oxazole or thiazolidine rings are often nearly coplanar, indicating non-planar structures overall. The dihedral angles between rings and the presence of weak intermolecular interactions like C-H···N are critical for understanding the compound's conformation (Liu, Shao-hua, Ling, Yun, Yang, Xin-Ling, 2013).

Chemical Reactions and Properties

The chemical reactivity of the compound is characterized by its ability to undergo further reactions, such as alkylation, acylation, and condensation with various reagents. These reactions often result in derivatives with significant antimicrobial, antifungal, and anticancer activities, demonstrating the compound's versatile chemical properties (B. Stanovnik, A. Hvala, Lucija Jukic Sorsak, Gorazd Soršak, Urška Bratušek, J. Svete, N. Lah, I. Leban, 2002).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. The crystalline structure, determined through X-ray diffraction, provides insights into the compound's stability and reactivity. The absence of classical hydrogen bonds in some related compounds' crystal packing and the presence of weak C-H···N interactions suggest nuanced intermolecular interactions influencing the compound's physical properties (N. Khelloul, K. Toubal, N. Benhalima, Rachida Rahmani, A. Chouaih, A. Djafri, F. Hamzaoui, 2016).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards various reagents and potential for forming derivatives with diverse biological activities, are crucial. Its ability to form stable structures with potential antimicrobial, antifungal, and anticancer properties highlights its chemical versatility. The presence of thiadiazole and thiazolidinone moieties contributes to its significant biological activities, offering insights into its potential applications in medicinal chemistry (Kamila Buzun, A. Kryshchyshyn-Dylevych, J. Senkiv, O. Roman, A. Gzella, K. Bielawski, A. Bielawska, R. Lesyk, 2021).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antipsychotic and Anticonvulsant Agents : A study by Kaur et al. (2012) involved the synthesis of compounds related to the specified chemical, which were screened for their antipsychotic and anticonvulsant activities. One compound in this series was found to be particularly active (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Anticancer Agents : Gomha et al. (2017) synthesized derivatives incorporating the thiazole moiety, similar to the specified compound. These derivatives were evaluated for their anticancer activity, with some showing promising results against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Herbicidal Applications

Antibacterial and Antifungal Agents : Zala, Dave, and Undavia (2015) reported the synthesis of compounds similar to the specified chemical, showing excellent antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).

Anticancer and Antiangiogenic Effects

- Anticancer Therapy : Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives, which inhibited tumor growth and angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Propriétés

IUPAC Name |

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S3/c1-9-19-20-15(25-9)18-13(22)6-7-21-14(23)12(26-16(21)24)8-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3,(H,18,20,22)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFBEAYVVZBCBZ-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)

![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)

![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)

![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)

![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)

![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)

![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)

![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)

![N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)

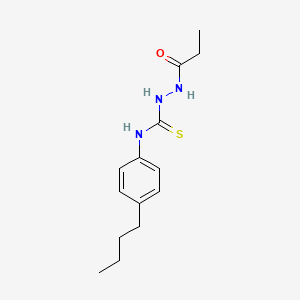

![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)